molecular formula C9H8O2S B7872095 furan-3-yl(thiophen-2-yl)methanol

furan-3-yl(thiophen-2-yl)methanol

Cat. No.: B7872095
M. Wt: 180.23 g/mol
InChI Key: PLXRVDLFKJSQPX-UHFFFAOYSA-N
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Description

furan-3-yl(thiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings connected through a methanol group. This compound is of interest due to its unique structural properties, which combine the characteristics of both furan and thiophene, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-3-yl(thiophen-2-yl)methanol typically involves the reaction of 3-furylcarbinol with 2-thienylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran. The reaction mixture is then quenched with water and extracted to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

furan-3-yl(thiophen-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of furyl and thienyl aldehydes or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

furan-3-yl(thiophen-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of furan-3-yl(thiophen-2-yl)methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction mechanisms, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Furylmethanol: Contains only the furan ring and a methanol group.

    2-Thienylmethanol: Contains only the thiophene ring and a methanol group.

    3-(2-Furyl)acrylic acid: Contains a furan ring and an acrylic acid group.

Uniqueness

furan-3-yl(thiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties

Properties

IUPAC Name

furan-3-yl(thiophen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(7-3-4-11-6-7)8-2-1-5-12-8/h1-6,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRVDLFKJSQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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